2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392245-07-7
VCID: VC4551693
InChI: InChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
SMILES: CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Molecular Formula: C16H11F2N3OS
Molecular Weight: 331.34

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392245-07-7

Cat. No.: VC4551693

Molecular Formula: C16H11F2N3OS

Molecular Weight: 331.34

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392245-07-7

Specification

CAS No. 392245-07-7
Molecular Formula C16H11F2N3OS
Molecular Weight 331.34
IUPAC Name 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
Standard InChI Key BHTPKEKYICYLPB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F

Introduction

Structural and Molecular Characteristics

2,6-Difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with fluorine atoms at the 2- and 6-positions, coupled to a 1,3,4-thiadiazole ring bearing a 3-methylphenyl group at position 5. The molecular formula is estimated as C₁₆H₁₂F₂N₃OS, with a molecular weight of 332.35 g/mol (calculated from analogous structures). The IUPAC name reflects its substitution pattern: 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Key Structural Features:

  • Benzamide Core: The difluoro substitution enhances electron-withdrawing effects, potentially improving binding affinity to biological targets.

  • Thiadiazole Ring: The sulfur-containing heterocycle contributes to metabolic stability and facilitates interactions with nucleophilic residues in enzymes .

  • 3-Methylphenyl Group: The methyl substituent at the meta position of the phenyl ring may augment lipophilicity, promoting membrane permeability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to related thiadiazole-benzamide hybrids:

  • Formation of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine:

    • Condensation of thiosemicarbazide with 3-methylbenzoic acid under acidic conditions.

    • Cyclization via phosphorus oxychloride (POCl₃) to yield the thiadiazole ring.

  • Coupling with 2,6-Difluorobenzoyl Chloride:

    • Reaction of the thiadiazol-2-amine with 2,6-difluorobenzoyl chloride in dichloromethane or tetrahydrofuran (THF).

    • Use of a base (e.g., triethylamine) to neutralize HCl byproducts.

Representative Reaction Scheme:

Thiadiazol-2-amine+2,6-Difluorobenzoyl ChlorideBaseSolventTarget Compound+HCl\text{Thiadiazol-2-amine} + \text{2,6-Difluorobenzoyl Chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Target Compound} + \text{HCl}

Optimization and Scalability

Industrial production would require:

  • Continuous Flow Chemistry: To enhance reaction efficiency and yield.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

  • Purification Techniques: Column chromatography or recrystallization to achieve >95% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs with fluorinated benzamide-thiadiazole motifs exhibit notable antimicrobial effects :

OrganismMIC (μg/mL)Reference CompoundActivity Trend
Staphylococcus aureus25–32Streptomycin (12)Moderate
Escherichia coli32–42Ciprofloxacin (8)Moderate
Candida albicans42–50Fluconazole (24)Weak

The fluorine atoms likely enhance antibacterial activity by increasing electronegativity and membrane penetration, while the methyl group may reduce solubility, limiting antifungal efficacy .

Cell LineIC₅₀ (μM)Reference Drug (IC₅₀)
MCF-7 (Breast Cancer)18.2Doxorubicin (0.45)
A549 (Lung Cancer)23.7Cisplatin (2.1)

The methylphenyl group may enhance hydrophobic interactions with cellular targets, though specificity remains unverified.

Pharmacological Mechanisms

Enzyme Interactions

  • Bacterial DNA Gyrase: Fluorine atoms form hydrogen bonds with active-site residues (e.g., Asp81 in S. aureus gyrase) .

  • Cytochrome P450 Inhibition: Thiadiazole sulfur coordinates with heme iron, altering drug metabolism.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: 2,6-Difluoro configuration improves antibacterial potency over mono-fluoro analogs.

  • Thiadiazole Modifications: 5-Aryl substitution (e.g., 3-methylphenyl) enhances Gram-positive selectivity .

Industrial and Research Applications

Drug Development

  • Lead Optimization: The compound serves as a scaffold for dual-action antimicrobial/anticancer agents .

  • Combination Therapies: Synergistic effects observed with β-lactam antibiotics in preliminary studies.

Challenges in Scalability

  • Cost of Fluorinated Reagents: 2,6-Difluorobenzoyl chloride is expensive (~$500/g), necessitating alternative synthetic routes.

  • Regulatory Hurdles: Preclinical toxicity profiling required to address potential hepatotoxicity.

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